molecular formula C10H10BrN3OS B14928038 4-bromo-1-methyl-N-(2-thienylmethyl)-1H-pyrazole-5-carboxamide

4-bromo-1-methyl-N-(2-thienylmethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B14928038
M. Wt: 300.18 g/mol
InChI Key: PNEGSCGAVMVBMP-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-N-(2-thienylmethyl)-1H-pyrazole-5-carboxamide is a chemical compound with the molecular formula C10H10BrN3OS It is known for its unique structure, which includes a bromine atom, a methyl group, and a thienylmethyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-methyl-N-(2-thienylmethyl)-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.

    Methylation: The methyl group is introduced through a methylation reaction using a methylating agent like methyl iodide.

    Thienylmethyl Substitution: The thienylmethyl group is attached to the nitrogen atom of the pyrazole ring through a nucleophilic substitution reaction using a thienylmethyl halide.

    Carboxamide Formation: Finally, the carboxamide group is introduced through the reaction of the intermediate compound with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-methyl-N-(2-thienylmethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-Bromo-1-methyl-N-(2-thienylmethyl)-1H-pyrazole-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-1-methyl-N-(2-thienylmethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-methyl-N-(2-furylmethyl)-1H-pyrazole-5-carboxamide: Similar structure with a furylmethyl group instead of a thienylmethyl group.

    4-Bromo-1-methyl-N-(2-phenylmethyl)-1H-pyrazole-5-carboxamide: Similar structure with a phenylmethyl group instead of a thienylmethyl group.

Uniqueness

4-Bromo-1-methyl-N-(2-thienylmethyl)-1H-pyrazole-5-carboxamide is unique due to the presence of the thienylmethyl group, which imparts specific chemical and biological properties

Properties

Molecular Formula

C10H10BrN3OS

Molecular Weight

300.18 g/mol

IUPAC Name

4-bromo-2-methyl-N-(thiophen-2-ylmethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C10H10BrN3OS/c1-14-9(8(11)6-13-14)10(15)12-5-7-3-2-4-16-7/h2-4,6H,5H2,1H3,(H,12,15)

InChI Key

PNEGSCGAVMVBMP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)Br)C(=O)NCC2=CC=CS2

Origin of Product

United States

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